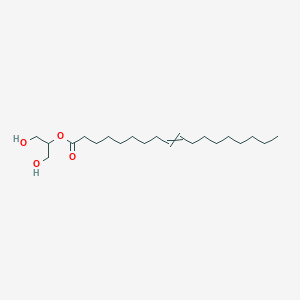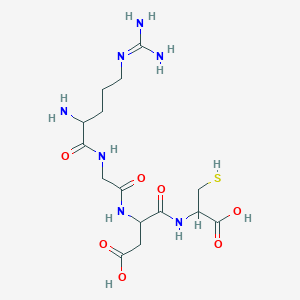
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, and cysteine. This compound is known for its role in various biological processes, particularly in cell adhesion and signaling. The sequence of amino acids in this peptide is crucial for its biological activity, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for glycine and arginine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification systems.
化学反応の分析
Types of Reactions
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is important for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the arginine and aspartic acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products
Disulfide-linked dimers: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
科学的研究の応用
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated cell signaling.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in wound healing and tissue engineering.
Industry: Utilized in the development of biomaterials and coatings for medical implants.
作用機序
The biological activity of H-DL-Arg-Gly-DL-Asp-DL-Cys-OH is primarily mediated through its interaction with cell surface receptors, such as integrins. The arginine-glycine-aspartic acid (RGD) motif is recognized by integrins, facilitating cell adhesion and signaling pathways. This interaction can influence various cellular processes, including migration, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with the RGD motif, commonly used in cell adhesion studies.
H-Gly-DL-Asp-OH: A simpler peptide used in chiral separation technologies.
Uniqueness
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature enhances the peptide’s structural stability and potential for forming complex structures, making it particularly valuable in biomaterials research.
特性
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-sulfanylethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSIYIIMVBZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
![(4S,5R,6R)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402192.png)
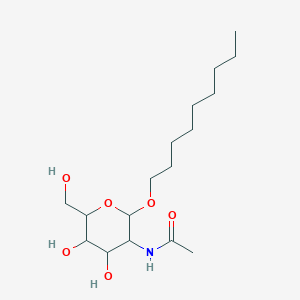
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
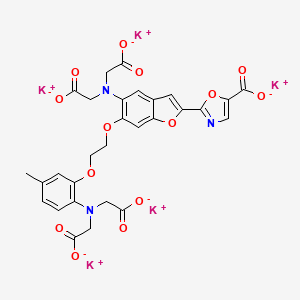
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
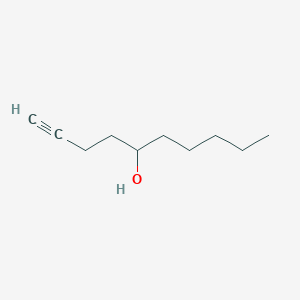
![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
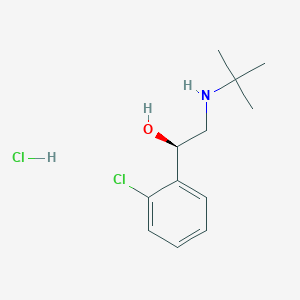
![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
